molecular formula C13H18N2O B4607128 1-Cyclopentyl-3-(4-methylphenyl)urea

1-Cyclopentyl-3-(4-methylphenyl)urea

Cat. No.: B4607128
M. Wt: 218.29 g/mol
InChI Key: IQPWGUMLFKFLOQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-methylphenyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 4-methylphenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological activity, including kinase inhibition and anti-inflammatory properties, as well as their utility in materials science due to hydrogen-bonding capabilities .

Properties

IUPAC Name

1-cyclopentyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-8-12(9-7-10)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPWGUMLFKFLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(4-methylphenyl)urea typically involves the reaction of cyclopentylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+4-Methylphenyl isocyanateThis compound\text{Cyclopentylamine} + \text{4-Methylphenyl isocyanate} \rightarrow \text{this compound} Cyclopentylamine+4-Methylphenyl isocyanate→this compound

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of solvents, catalysts, and temperature control, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of analogs and inferred data for the target compound:

Compound Name Melting Point (°C) Solubility Trends Notable Spectral Data (IR/NMR) Reference
4c 138.7–143.7 Moderate in chloroform/ethyl acetate IR: 3342 cm⁻¹ (N–H), 1747 cm⁻¹ (C=O)
32c (Pyrido-pyrimidine analog) >250 Low in polar solvents High melting point due to rigid pyrimidine core
6c (4-Iodophenyl analog) 188–191 Low (halogen increases polarity) ¹H NMR: δ 7.31 (Ar–H), 3.93 (cyclopentyl CH)
EHUT (Materials science analog) Not reported Forms hydrogen-bonded tapes STS studies show intermolecular H-bonding

Inference for Target Compound :

  • Melting Point : Expected between 140–190°C, lower than iodophenyl analog (6c) due to reduced polarity from the methyl group.
  • Solubility : Likely higher in organic solvents (e.g., chloroform) than pyrido-pyrimidine derivatives (32c) but lower than fluorophenyl analogs (4c).
  • Spectral Data : Anticipated IR peaks at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (urea C=O), with NMR signals for cyclopentyl (δ 1.2–2.0 ppm) and 4-methylphenyl (δ 2.3 ppm for CH₃) .

Inference for Target Compound :

  • Biological Activity: Likely moderate kinase or anti-inflammatory activity, though less potent than pyrido-pyrimidine (32c) or pyridazinone (7) derivatives due to the absence of heterocyclic motifs.
  • Material Applications: Potential for hydrogen-bonded networks akin to EHUT, driven by urea’s H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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